molecular formula C17H21IN2S B13756606 Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide CAS No. 77985-02-5

Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide

Cat. No.: B13756606
CAS No.: 77985-02-5
M. Wt: 412.3 g/mol
InChI Key: NUBUGWJISZCDCY-UHFFFAOYSA-M
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Description

Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is a quaternary ammonium salt characterized by a phenothiazine core linked to a trimethylammonium group via an ethyl bridge, with iodide as the counterion. The phenothiazine moiety is a heterocyclic system containing sulfur and nitrogen, known for its redox activity and pharmacological relevance (e.g., antipsychotic applications). The trimethylammonium group imparts cationic properties, making the compound soluble in polar solvents and suitable for applications in drug delivery, materials science, or as a phase-transfer catalyst.

Properties

CAS No.

77985-02-5

Molecular Formula

C17H21IN2S

Molecular Weight

412.3 g/mol

IUPAC Name

trimethyl(2-phenothiazin-10-ylethyl)azanium;iodide

InChI

InChI=1S/C17H21N2S.HI/c1-19(2,3)13-12-18-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)18;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1

InChI Key

NUBUGWJISZCDCY-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-]

Origin of Product

United States

Preparation Methods

Quaternization of Promethazine with Alkyl Iodides

The most widely reported and reliable method for synthesizing this compound involves the alkylation of promethazine (10H-phenothiazine-2-ethylamine derivative) with alkyl iodides, particularly ethyl iodide or other alkyl iodides, in an acetone solvent under reflux conditions.

  • Reaction Conditions:

    • Promethazine and ethyl iodide are dissolved in acetone.
    • The mixture is refluxed for approximately 7 hours.
    • After completion, the reaction mixture is concentrated under reduced pressure.
    • The residue is recrystallized from ethanol/petroleum ether to yield the quaternary ammonium iodide salt.
  • Reported Yields and Physical Data:

    • Yield: Approximately 7.6 g from 10 g promethazine and 10.9 g ethyl iodide.
    • Melting point: 179°-180° C.
  • Variations:

    • Other alkyl iodides such as propyl iodide and n-butyl iodide have been used similarly, yielding corresponding quaternary ammonium iodides with melting points ranging from 175° to 204° C.

Methylation Using Dimethyl Sulfate or Methyl Halides

An alternative approach involves methylation of promethazine or its free base with methylating agents such as dimethyl sulfate or methyl halides (methyl chloride, methyl bromide) in acetone or other solvents.

  • Procedure:

    • Promethazine hydrochloride is converted to the free base.
    • The free base is dissolved in acetone.
    • Dimethyl sulfate or methyl halide is added dropwise or bubbled into the solution at low temperature (0° C).
    • The mixture is refluxed for several hours (2 to 7 hours).
    • The quaternary ammonium salt precipitates out during the reaction.
    • The solid is filtered and recrystallized from appropriate solvents such as ethanol/ether or ethanol/petroleum ether.
  • Examples and Data:

    • Reaction with dimethyl sulfate yields dl-trimethyl 1-methyl-2-(phenothiazin-10-yl)ethyl ammonium methyl sulfate with melting point 170°-173° C.
    • Reaction with methyl chloride yields the chloride salt with melting point 238°-241° C.
    • Reaction with methyl bromide yields the bromide salt with melting point 237°-238° C.

General Notes on Reaction Conditions

  • Solvent Choice: Acetone is the preferred solvent for these alkylation reactions due to its ability to dissolve both reactants and facilitate precipitation of the quaternary ammonium salts.
  • Temperature Control: Reflux temperatures (~56° C for acetone) are typically maintained for 2 to 7 hours to ensure complete reaction.
  • Purification: Recrystallization from ethanol/petroleum ether or ethanol/diethyl ether mixtures is common to obtain pure crystalline products.
  • Yield Optimization: Careful stoichiometric control and temperature regulation are essential to maximize yield and purity.

Comparative Data Table of Preparation Methods

Method Reactants Solvent Reaction Time Temperature Product Salt Form Melting Point (°C) Yield Notes
Alkylation with Ethyl Iodide Promethazine + Ethyl iodide Acetone 7 hours Reflux (~56°C) This compound 179-180 Good yield (~7.6 g from 10 g promethazine)
Alkylation with Propyl Iodide Promethazine + Propyl iodide Acetone 7 hours Reflux Corresponding propyl iodide salt 202-204 Moderate yield (7.8 g)
Alkylation with n-Butyl Iodide Promethazine + n-Butyl iodide Acetone 7 hours Reflux Corresponding butyl iodide salt 180-181 Moderate yield (6.1 g)
Methylation with Dimethyl Sulfate Promethazine free base + Dimethyl sulfate Acetone Overnight + heating Ambient to steam bath Methyl sulfate salt 170-173 High purity
Methylation with Methyl Chloride Promethazine + Methyl chloride Acetone 7 hours Reflux Trimethyl ammonium chloride 238-241 Moderate yield (8.9 g)
Methylation with Methyl Bromide Promethazine + Methyl bromide Acetone 2 hours Reflux Trimethyl ammonium bromide 237-238 Moderate yield (5.8 g)

Research Findings and Analysis

  • The quaternization of promethazine with alkyl iodides is a robust and reproducible method to prepare this compound and its analogs.
  • The reaction proceeds via nucleophilic substitution at the nitrogen, forming a stable quaternary ammonium salt.
  • The choice of alkyl halide influences the physical properties (melting point, solubility) of the final product.
  • Methylation with dimethyl sulfate or methyl halides offers alternative routes to related quaternary ammonium salts, with the methyl sulfate salt being less common but useful for certain applications.
  • Temperature control and solvent choice are critical to avoid side reactions and degradation.
  • Purification by recrystallization ensures high purity, essential for pharmaceutical or biochemical applications.
  • The iodide salt form is preferred in many cases due to its crystallinity and stability.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide and its derivatives have been studied for their potential as therapeutic agents. Phenothiazine derivatives are well-known for their antipsychotic properties and are utilized in treating various psychiatric disorders. The structural modifications introduced by the trimethyl group enhance the pharmacological profile of these compounds, potentially increasing their efficacy and reducing side effects.

Case Study: Antioxidant Activity
Research has indicated that phenothiazine derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. For instance, studies have demonstrated that certain derivatives can scavenge free radicals effectively, suggesting their potential use in formulations aimed at combating oxidative damage in biological systems .

Optoelectronics

Electronic Properties
The unique electronic structure of this compound allows it to participate in various optoelectronic applications. The compound's ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Application in Organic Solar Cells
Recent advancements have shown that phenothiazine-based materials can enhance the efficiency of bulk heterojunction solar cells. The incorporation of this compound into these systems improves charge mobility and stability, leading to better performance metrics .

Biosensing and Bioimaging

Fluorescent Probes
The compound has been utilized as a fluorescent probe due to its favorable photophysical properties. Its ability to emit fluorescence upon excitation makes it an excellent candidate for bioimaging applications, particularly in detecting reactive oxygen species (ROS) within biological samples.

Case Study: Detection of Reactive Oxygen Species
In a study focusing on the development of selective fluorescent probes, derivatives of this compound were synthesized to detect ROS through a selective S-oxidation reaction. These probes demonstrated high sensitivity and specificity, making them valuable tools for monitoring oxidative stress in living cells .

Material Science

Polymerization Inhibitors
The compound has been investigated for its role as a polymerization inhibitor in various industrial applications. Its effectiveness in preventing unwanted polymerization reactions can be crucial in manufacturing processes where control over polymer structure and properties is essential.

Summary Table of Applications

Application AreaSpecific UseBenefits
Medicinal ChemistryAntipsychotic agentsEnhanced efficacy and reduced side effects
OptoelectronicsCharge transport materialsImproved performance in OLEDs and solar cells
BiosensingFluorescent probes for ROS detectionHigh sensitivity and specificity
Material SciencePolymerization inhibitorsControl over polymer structure

Mechanism of Action

The mechanism of action of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity. This can lead to cell lysis or inhibition of cellular processes. Additionally, the phenothiazine core can interact with various enzymes and receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide with structurally related quaternary ammonium iodides, highlighting differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Quaternary Ammonium Iodides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
This compound C₁₇H₂₂IN₃S 427.24 Phenothiazine, ethyl, trimethyl Pharmaceuticals, cationic agent
O-Isopropyl S-2-trimethylammonium ethylphosphonothiolate iodide C₉H₂₁INO₃PS 381.21 Phosphonothiolate, isopropyl Agrochemicals, ligands
Trimethyl(4-(2-oxopyrrolidin-1-yl)but-2-ynyl)ammonium iodide C₁₁H₁₉IN₂O 322.22 Pyrrolidinyl, alkyne Neurological research, toxicology
(2-Cyanoethyl)trimethylammonium iodide C₆H₁₃IN₂ 256.09 Cyanoethyl Chemical synthesis, phase-transfer catalyst

Key Comparisons:

Structural Features and Reactivity Phenothiazine Core: The phenothiazine group in the target compound introduces aromaticity and redox activity, which may enhance stability in biological systems or enable electron-transfer applications. Alkyne vs. Ethyl Linkers: The pyrrolidinyl derivative (C₁₁H₁₉IN₂O) contains a rigid alkyne spacer, promoting conjugation and affecting solubility, whereas the ethyl linker in the target compound offers flexibility . Polar Substituents: The cyanoethyl group in C₆H₁₃IN₂ introduces strong electron-withdrawing effects, increasing polarity and reactivity in nucleophilic substitutions compared to the phenothiazine’s electron-rich system .

Biological and Toxicological Profiles The pyrrolidinyl derivative exhibits acute toxicity (LD₅₀ = 270 µg/kg in mice via IV), suggesting caution in biomedical use, whereas phenothiazine derivatives are typically studied for CNS activity with variable toxicity profiles .

Material Science Applications Cationic polymethacrylates like poly([2-(methacryloyloxy)ethyl] trimethyl ammonium iodide) (PDMQ) demonstrate gel-strengthening effects in microfibrillated cellulose suspensions, a property that may extend to the target compound due to shared quaternary ammonium motifs . Amphiphilic derivatives (e.g., PSMA13Q in ) weaken gel structures initially but enhance fluidity—a behavior less likely in the phenothiazine derivative due to its planar aromatic system .

Biological Activity

Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is a quaternary ammonium compound with potential biological activities attributed to its phenothiazine moiety. Phenothiazines are known for their diverse pharmacological effects, including antipsychotic, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C16H20N+I\text{C}_{16}\text{H}_{20}\text{N}^{+}\text{I}^{-}

This structure indicates the presence of a trimethylammonium group linked to a phenothiazine derivative, which is crucial for its biological interactions.

  • Antimicrobial Activity :
    • This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
    • The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
  • Anticancer Properties :
    • Research indicates that phenothiazine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular membranes and influence signaling pathways contributes to its anticancer effects .
    • It has been observed that phenothiazine compounds can inhibit the proliferation of melanoma cells through modulation of apoptotic pathways .
  • Neuroprotective Effects :
    • Some studies suggest that phenothiazine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress . However, specific data on this compound's neuroprotective effects remain limited.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in melanoma cells
NeuroprotectivePotential modulation of neurotransmitters

Case Study: Antimicrobial Efficacy

A study conducted on various phenothiazine derivatives, including this compound, demonstrated its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in vitro and showed comparable efficacy to traditional antibiotics, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study: Anticancer Activity

In vitro studies involving human melanoma cell lines indicated that this compound could significantly reduce cell viability. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. This finding positions the compound as a candidate for further development in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide?

The compound can be synthesized via quaternization of a phenothiazine ethylamine derivative with methyl iodide. A typical procedure involves reacting 2-phenothiazin-10-ylethylamine with excess methyl iodide in a polar solvent (e.g., THF or acetonitrile) under reflux. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography or recrystallization. Triethylamine is often used to neutralize hydrogen iodide byproducts . For analogous ammonium iodides, sublimation at reduced pressure (e.g., 120°C, 0.05 torr) yields high-purity crystals .

Q. How should researchers characterize the purity and structure of this compound?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and quaternary ammonium formation.
  • X-ray crystallography : To resolve hypervalent iodine interactions, as demonstrated in structurally similar trimethyl(4-iodophenyl)ammonium iodide .
  • Elemental analysis : Verify stoichiometry (C, H, N, I).
  • IR spectroscopy : Compare vibrational modes (e.g., C-N stretching) with NIST reference data .

Q. What are the critical factors in optimizing reaction yields for this compound?

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency .
  • Temperature control : Reflux conditions prevent side reactions like Hofmann elimination.
  • Stoichiometry : Excess methyl iodide (≥3 eq.) ensures complete quaternization .
  • Purification : Removal of triethylammonium chloride by filtration and solvent evaporation minimizes impurities .

Advanced Research Questions

Q. How does the phenothiazine moiety influence the compound’s electrochemical behavior?

Phenothiazine acts as an electron-rich redox-active center. In carbon paste electrodes, analogous ammonium iodides (e.g., cetyl trimethyl ammonium iodide) enhance electron transfer kinetics by stabilizing charged intermediates. Cyclic voltammetry at varying pH (4–9) can reveal pH-dependent redox peaks, with phenothiazine’s amine group contributing to proton-coupled electron transfer .

Q. What role does this compound play in modifying polymer rheology?

Structurally similar cationic polymethacrylates (e.g., PDMQ) strengthen microfibrillated cellulose (MFC) gels at low concentrations (0.1–1 wt%). Rheological studies using oscillatory shear tests show increased storage modulus (GG') due to electrostatic interactions between the quaternary ammonium group and MFC’s anionic surface. At higher concentrations (>2 wt%), phase separation may occur, requiring controlled polymer-to-MFC ratios .

Q. How can researchers resolve contradictions in biological activity data for phenothiazine derivatives?

Discrepancies in bioactivity (e.g., cholinesterase inhibition) arise from structural variations (e.g., trifluoromethyl substitutions). Methodological approaches include:

  • Dose-response assays : Compare IC50_{50} values across derivatives (e.g., Chlorpromazine vs. Ethopropazine) .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., acetylcholinesterase) to identify critical binding motifs.
  • Metabolic stability tests : Assess hepatic microsomal degradation to rule out pharmacokinetic artifacts .

Methodological Best Practices

Q. How should researchers document synthesis and characterization for reproducibility?

Follow ICMJE guidelines:

  • Chemical descriptions : Include CAS RN, purity (>98%), supplier (e.g., Kanto Reagents), and batch numbers .
  • Safety data : Note toxicity (e.g., iodine volatility) and storage conditions (dry, inert atmosphere) .
  • Supplementary Information (SI) : Provide raw NMR spectra, crystallographic data (CIF files), and TLC conditions .

Q. What experimental strategies mitigate iodine-related instability in this compound?

  • Light exclusion : Store in amber vials to prevent photolytic cleavage of the C-I bond.
  • Inert atmosphere : Use argon/vacuum lines during synthesis to avoid oxidation .
  • Stabilizing counterions : Co-crystallize with sulfate or nitrate salts, as seen in hypervalent iodine systems .

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